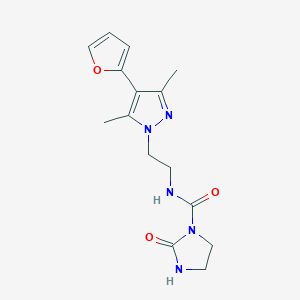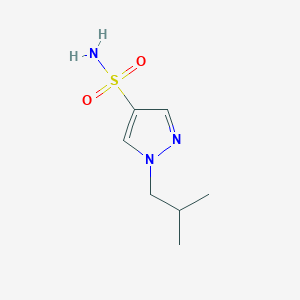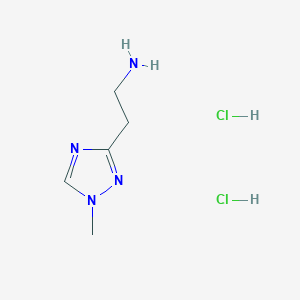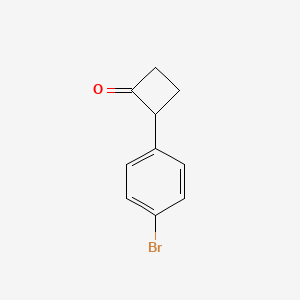
2-(4-Bromophenyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)cyclobutan-1-one, also known as bromocyclobutanone or BCB, is an organic compound that belongs to the family of cyclobutanone derivatives. It has a molecular weight of 225.08 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromophenyl)cyclobutan-1-one . The InChI code is 1S/C10H9BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 .Physical And Chemical Properties Analysis
The compound has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Biologically Active Compounds and Drug Discovery
Cyclobutane-containing alkaloids have been identified in both terrestrial and marine species, demonstrating a wide range of biological activities, including antimicrobial, antibacterial, antitumor effects, among others. These compounds serve as important leads for drug discovery, given their diverse biological effects and potential for new application areas predicted by computational models (Sergeiko et al., 2008).
Structural Diversity and Biomimetic Syntheses
The structural diversity and unique cyclobutane architectures of [2+2]-cycloaddition-derived natural products underline their significance. These compounds exhibit various biological effects, interesting formation processes, and synthetic challenges, attracting considerable scientific interest. The emphasis on structural diversity and biomimetic syntheses provides inspiration for the synthesis of more cyclobutane-containing compounds and further investigations into their properties (Yang et al., 2022).
Versatile Applications in Environmental and Analytical Chemistry
Cyclodextrin derivatives, while not directly cyclobutane compounds, illustrate the potential of cyclic molecules in various applications, including environmental remediation, drug delivery systems, and as excipients in pharmaceutical formulations. Their ability to form inclusion complexes can significantly modify the properties of complexed materials, highlighting the importance of structural design in developing novel applications (Sharma & Baldi, 2016).
Synthetic Methodologies
The development of synthetic methodologies for cyclobutane derivatives, such as 2-Fluoro-4-bromobiphenyl, underscores the importance of these compounds in organic synthesis and industrial applications. The synthesis approaches offer insights into the construction of cyclobutane-containing molecules, potentially relevant to the synthesis of 2-(4-Bromophenyl)cyclobutan-1-one and similar compounds (Qiu et al., 2009).
Mécanisme D'action
The cyclobutanone ring is a structural feature found in several natural products and pharmaceuticals. It’s known for its rigidity and ability to withstand metabolic processes, which could potentially enhance the bioavailability of the compound.
The bromine atom in the bromophenyl group could potentially undergo various reactions, such as Suzuki-Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that “2-(4-Bromophenyl)cyclobutan-1-one” could be used as a building block in the synthesis of more complex molecules.
Propriétés
IUPAC Name |
2-(4-bromophenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPRAWFRDFMTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)cyclobutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2573946.png)
![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2573947.png)
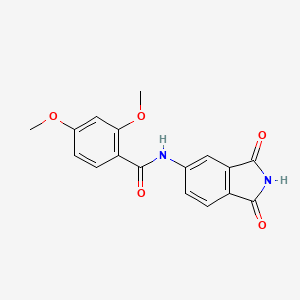
![6-[1-(2-Chloropropanoyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2573950.png)
![methyl({[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl})amine](/img/structure/B2573954.png)
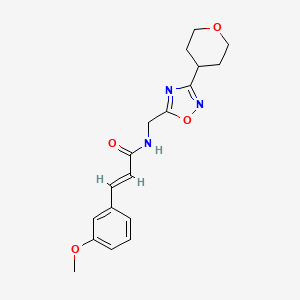
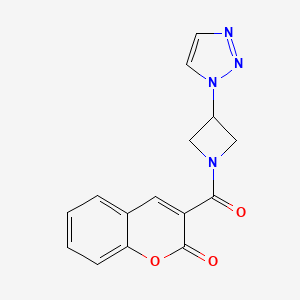

![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2573962.png)
